molecular formula C27H25ClN4O3 B11083326 ethyl (3Z,4Z)-1-(4-chlorophenyl)-2-methyl-4-[(4-methylphenyl)imino]-5-oxo-3-(2-phenylhydrazinylidene)prolinate

ethyl (3Z,4Z)-1-(4-chlorophenyl)-2-methyl-4-[(4-methylphenyl)imino]-5-oxo-3-(2-phenylhydrazinylidene)prolinate

Cat. No.: B11083326
M. Wt: 489.0 g/mol
InChI Key: IHLBMMRBCWVJPC-ALSKUANWSA-N
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Description

ETHYL 1-(4-CHLOROPHENYL)-2-METHYL-4-[(4-METHYLPHENYL)IMINO]-5-OXO-3-[(Z)-2-PHENYLHYDRAZONO]-1H-PYRROLE-2(2H,5H)-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of ETHYL 1-(4-CHLOROPHENYL)-2-METHYL-4-[(4-METHYLPHENYL)IMINO]-5-OXO-3-[(Z)-2-PHENYLHYDRAZONO]-1H-PYRROLE-2(2H,5H)-CARBOXYLATE can be achieved through multicomponent reactions. One efficient method involves a one-pot three-component reaction using 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, or 1,3-dimethylbarbituric acid . This method offers high yields and does not require a metal catalyst, making it environmentally friendly.

Chemical Reactions Analysis

ETHYL 1-(4-CHLOROPHENYL)-2-METHYL-4-[(4-METHYLPHENYL)IMINO]-5-OXO-3-[(Z)-2-PHENYLHYDRAZONO]-1H-PYRROLE-2(2H,5H)-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 1-(4-CHLOROPHENYL)-2-METHYL-4-[(4-METHYLPHENYL)IMINO]-5-OXO-3-[(Z)-2-PHENYLHYDRAZONO]-1H-PYRROLE-2(2H,5H)-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 1-(4-CHLOROPHENYL)-2-METHYL-4-[(4-METHYLPHENYL)IMINO]-5-OXO-3-[(Z)-2-PHENYLHYDRAZONO]-1H-PYRROLE-2(2H,5H)-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar compounds to ETHYL 1-(4-CHLOROPHENYL)-2-METHYL-4-[(4-METHYLPHENYL)IMINO]-5-OXO-3-[(Z)-2-PHENYLHYDRAZONO]-1H-PYRROLE-2(2H,5H)-CARBOXYLATE include other pyrrole derivatives and hydrazone compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity. Some examples include:

ETHYL 1-(4-CHLOROPHENYL)-2-METHYL-4-[(4-METHYLPHENYL)IMINO]-5-OXO-3-[(Z)-2-PHENYLHYDRAZONO]-1H-PYRROLE-2(2H,5H)-CARBOXYLATE stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H25ClN4O3

Molecular Weight

489.0 g/mol

IUPAC Name

ethyl (3Z)-1-(4-chlorophenyl)-2-methyl-4-(4-methylphenyl)imino-5-oxo-3-(phenylhydrazinylidene)pyrrolidine-2-carboxylate

InChI

InChI=1S/C27H25ClN4O3/c1-4-35-26(34)27(3)24(31-30-21-8-6-5-7-9-21)23(29-20-14-10-18(2)11-15-20)25(33)32(27)22-16-12-19(28)13-17-22/h5-17,30H,4H2,1-3H3/b29-23?,31-24+

InChI Key

IHLBMMRBCWVJPC-ALSKUANWSA-N

Isomeric SMILES

CCOC(=O)C1(/C(=N/NC2=CC=CC=C2)/C(=NC3=CC=C(C=C3)C)C(=O)N1C4=CC=C(C=C4)Cl)C

Canonical SMILES

CCOC(=O)C1(C(=NNC2=CC=CC=C2)C(=NC3=CC=C(C=C3)C)C(=O)N1C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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